

Introduction: The Strategic Role of 2-Cyclopentylpropanoic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylpropanoic acid

Cat. No.: B2468014

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2-Cyclopentylpropanoic acid (CAS No. 7028-22-0) is a chiral carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a cyclopentyl ring adjacent to the propanoic acid's stereocenter, offers a unique combination of lipophilicity and metabolic stability. In drug development, the incorporation of cycloalkane structures like cyclopentyl is a well-established strategy to enhance the metabolic stability of active pharmaceutical ingredients (APIs) by sterically shielding otherwise labile positions from enzymatic degradation^[1]. The (R)-enantiomer, in particular, serves as a valuable chiral building block for the synthesis of complex molecules such as prostaglandin analogs^[1].

This guide provides a comprehensive overview of the essential physicochemical properties of **2-Cyclopentylpropanoic acid**. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, explaining the scientific rationale behind the analytical methods used for its characterization and the implications of these properties for research and development applications. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently apply these methods to generate reliable and reproducible data.

Molecular and Physicochemical Overview

The fundamental identity and key physicochemical parameters of a compound are the cornerstones of its scientific profile. These values dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Chemical Identity

Identifier	Value	Source
IUPAC Name	2-cyclopentylpropanoic acid	[2]
CAS Number	7028-22-0	[2]
Molecular Formula	C ₈ H ₁₄ O ₂	[1] [2]
Molecular Weight	142.20 g/mol	[1] [2]
Canonical SMILES	CC(C1CCCC1)C(=O)O	[1] [2]
InChI Key	HXUKLEOKNOIJM-UHFFFAOYSA-N	[2]

Core Physicochemical Properties

The following table summarizes the most critical physicochemical data for **2-Cyclopentylpropanoic acid**. It is important to note that while some experimental data is available, many parameters for this specific, non-commodity chemical are based on high-quality computational predictions, which are invaluable for guiding experimental design.

Property	Value	Method	Source
Physical State	Colorless to pale yellow liquid	Presumed at 25 °C	[1]
Boiling Point	119 - 119.5 °C	Experimental (at 8 Torr)	[3]
Density	1.019 g/cm ³	Experimental (at 0 °C)	[3]
pKa	~4.84	Predicted	[3]
LogP (Octanol/Water)	~1.9 - 2.5	Predicted/Computed	[2] [3]
Water Solubility	Low / Insoluble	Qualitative	[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a prerequisite for any scientific study. This section details the expected spectroscopic fingerprint of **2-Cyclopentylpropanoic acid** based on its molecular structure and established principles of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
 - δ 10-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
 - δ 2.2-2.5 ppm (1H, multiplet/quartet): This signal corresponds to the alpha-proton on the propanoic acid chain (-CH-COOH), which is adjacent to the chiral center. It would likely appear as a quartet if coupled only to the methyl group, but coupling to the methine proton on the cyclopentyl ring will result in a more complex multiplet.
 - δ 1.0-1.2 ppm (3H, doublet): This signal represents the three protons of the methyl group (-CH₃). It appears as a doublet due to spin-spin coupling with the adjacent alpha-proton.
 - δ 1.3-2.0 ppm (~9H, multiplets): These overlapping signals arise from the nine protons on the cyclopentyl ring. The methine proton (-CH-) attached to the propanoic acid chain will be the most downfield within this region, while the eight methylene protons (-CH₂-) will produce a complex series of multiplets.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom.
 - δ ~175-185 ppm: Carbonyl carbon of the carboxylic acid (-COOH).^[4]
 - δ ~45-55 ppm: Alpha-carbon of the propanoic acid chain (-CH-COOH).
 - δ ~40-50 ppm: Methine carbon of the cyclopentyl ring.

- δ ~25-35 ppm: Methylene carbons of the cyclopentyl ring.
- δ ~15-20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

- 3300-2500 cm⁻¹ (strong, very broad): This is the hallmark of a carboxylic acid, corresponding to the O-H stretching vibration of the hydrogen-bonded dimer.[\[5\]](#)
- 3000-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and propanoic acid alkyl portions.[\[6\]](#)
- ~1710 cm⁻¹ (strong, sharp): This intense absorption is characteristic of the C=O (carbonyl) stretching vibration of a saturated, aliphatic carboxylic acid.[\[7\]](#)
- ~1320-1210 cm⁻¹ (medium): C-O stretching vibration.
- ~950-910 cm⁻¹ (medium, broad): Out-of-plane O-H bend, another characteristic feature of a carboxylic acid dimer.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Under Electron Ionization (EI), **2-Cyclopentylpropanoic acid** is expected to produce a distinct fragmentation pattern.

- Molecular Ion (M⁺•): A peak at m/z = 142, corresponding to the molecular weight of the compound. This peak may be of low intensity due to the instability of the molecular ion.
- Key Fragments:
 - m/z = 127 (M-15): Loss of a methyl radical (•CH₃).

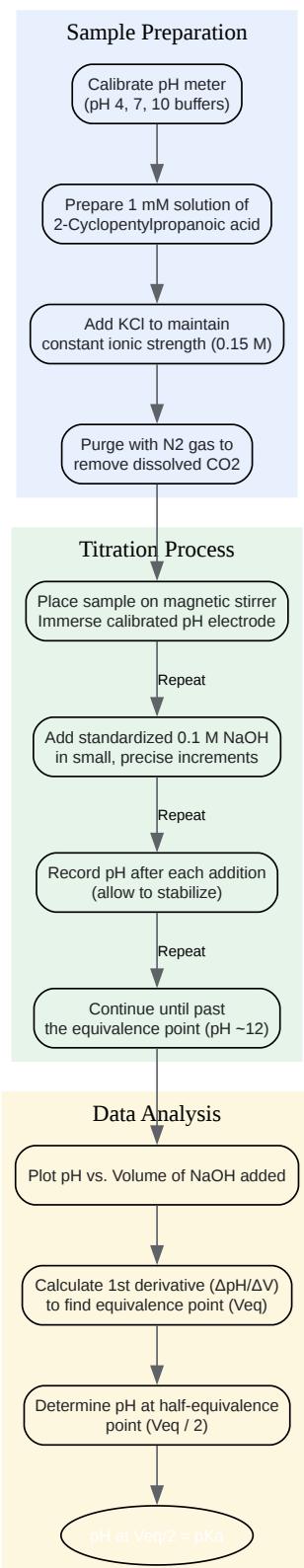
- m/z = 97 (M-45): Loss of the carboxyl radical ($\bullet\text{COOH}$), a very common fragmentation for carboxylic acids.[\[8\]](#)
- m/z = 73: This could correspond to the $[\text{CH}(\text{CH}_3)\text{COOH}]^+$ fragment from cleavage of the bond between the cyclopentyl ring and the propanoic acid chain.
- m/z = 69: A prominent peak corresponding to the cyclopentyl cation $[\text{C}_5\text{H}_9]^+$.
- m/z = 45: The $[\text{COOH}]^+$ fragment.

Core Experimental Protocols

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of **2-Cyclopentylpropanoic acid**.

Protocol: Determination of pKa by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This profoundly impacts solubility, lipophilicity, and receptor binding. Potentiometric titration is the gold-standard method for its determination due to its high precision and direct measurement of pH changes upon addition of a titrant.

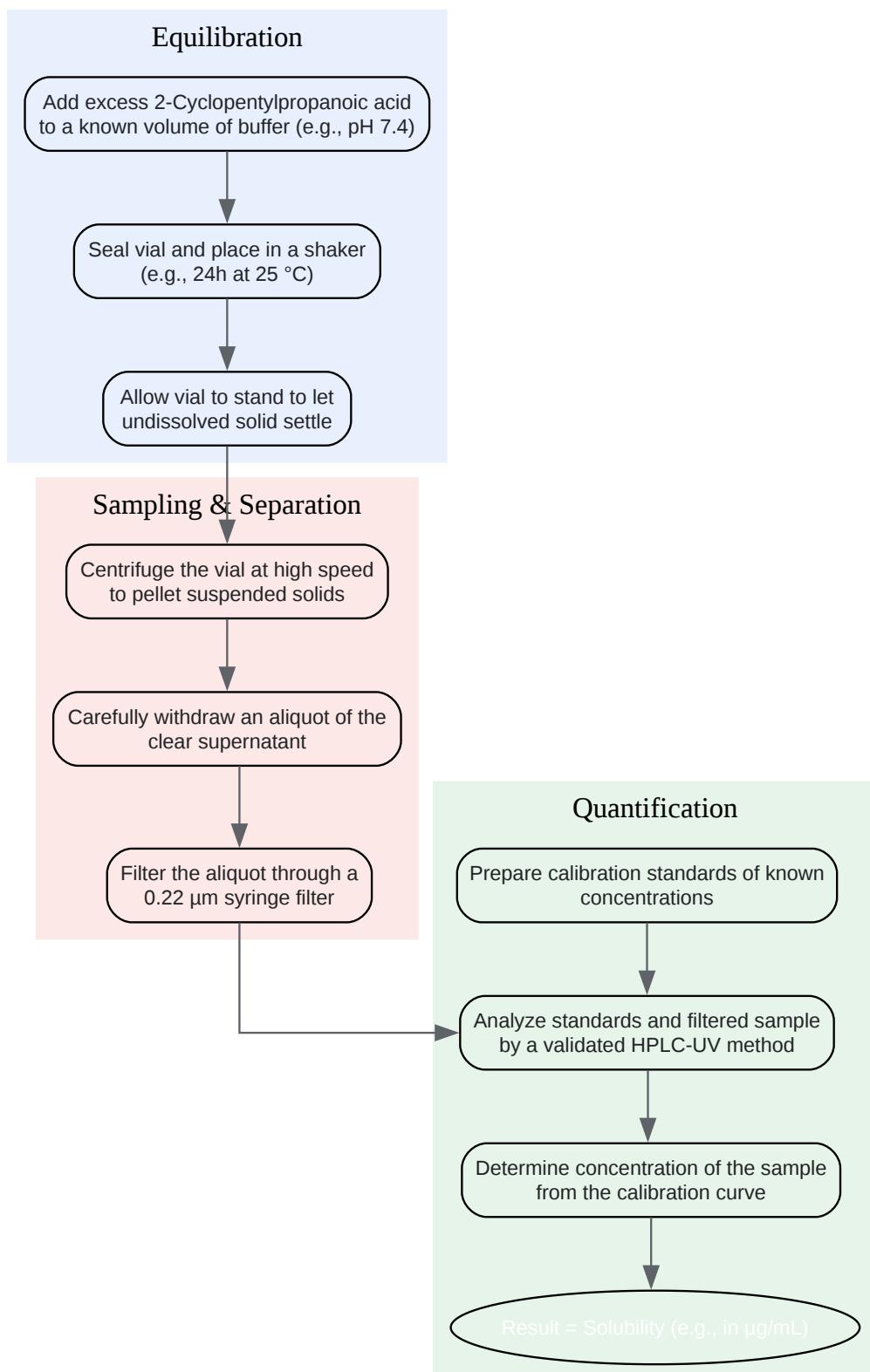
[Click to download full resolution via product page](#)*Workflow for pKa determination by potentiometric titration.*

Step-by-Step Methodology:

- Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10). Prepare a ~1 mM solution of **2-Cyclopentylpropanoic acid** in water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M. Purge the solution with nitrogen gas for 10-15 minutes to eliminate dissolved CO₂.^{[9][10]}
- Titration: Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized ~0.1 M NaOH solution.
- Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the value along with the total volume of titrant added. Continue this process until the pH reaches ~12.
- Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. Calculate the first derivative of this curve ($\Delta\text{pH}/\Delta V$) to precisely locate the equivalence point, which corresponds to the peak of the derivative curve. The pH at the volume corresponding to half of the equivalence point is the pKa of the acid. Perform the titration in triplicate to ensure reproducibility.^[11]

Protocol: Determination of Aqueous Solubility by Shake-Flask Method

Causality: Aqueous solubility is a master variable in drug development, directly affecting absorption and bioavailability. The shake-flask method, recommended by the OECD, is the definitive technique for determining thermodynamic equilibrium solubility. It ensures that the aqueous phase is fully saturated with the compound, providing a true measure of its intrinsic solubility.

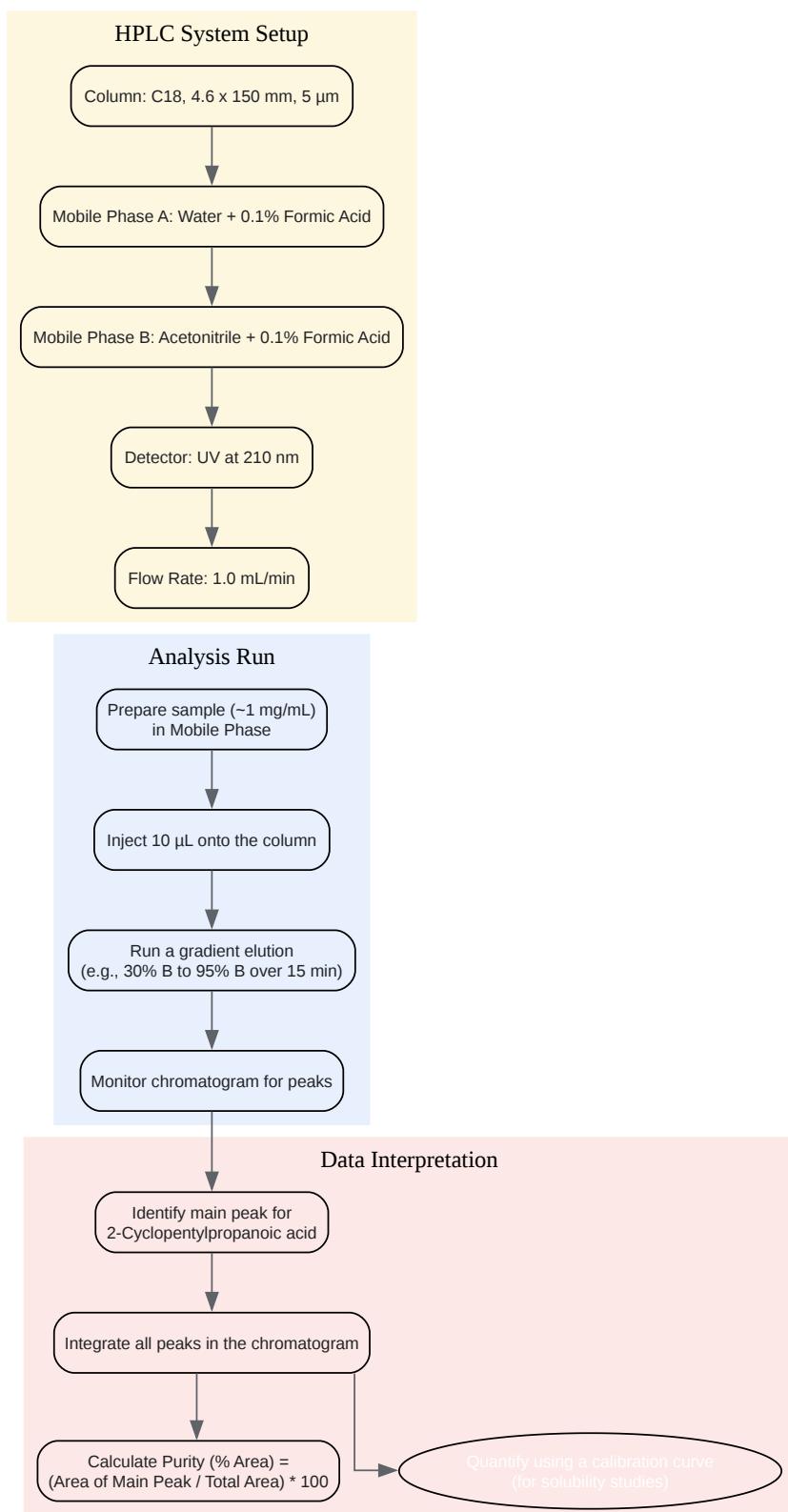
[Click to download full resolution via product page](#)*Workflow for solubility determination by the shake-flask method.*

Step-by-Step Methodology:

- Preparation: Add an excess amount of **2-Cyclopentylpropanoic acid** to a glass vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
- Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).^[5]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
- Sampling: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to disturb the solid pellet.
- Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV (see Protocol 3.3). Compare the result against a calibration curve prepared with known concentrations of the compound to determine its solubility.

Protocol: HPLC-UV Method for Purity and Quantification

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for assessing purity and quantifying compounds. A reversed-phase method is ideal for a molecule like **2-Cyclopentylpropanoic acid**, separating it from potential impurities based on its hydrophobicity. UV detection is suitable as the carboxylic acid group provides a chromophore, albeit a weak one, detectable at low wavelengths.

[Click to download full resolution via product page](#)*Workflow for purity assessment and quantification by HPLC-UV.*

Step-by-Step Methodology:

- System Configuration:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: Deionized water with 0.1% formic acid (to suppress ionization of the carboxylic acid, ensuring good peak shape).
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to 210 nm.
 - Column Temperature: 30 °C.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis: Inject a small volume (e.g., 10 µL) of the sample. Run a gradient elution, for example, starting at 30% B and increasing to 95% B over 15 minutes. This ensures that any impurities with different polarities are well-separated from the main compound peak.
- Purity Calculation: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

2-Cyclopentylpropanoic acid is a molecule with significant, strategically valuable properties for chemical and pharmaceutical development. Its defining features—a chiral center, a metabolically robust cyclopentyl group, and the versatile carboxylic acid handle—make it an important synthetic intermediate. While comprehensive experimental data for this specific compound remains sparse, this guide has established its core physicochemical profile through high-quality computational predictions and outlined the authoritative, field-proven experimental protocols required for its full characterization. By applying the detailed methodologies for spectroscopy, titrimetry, and chromatography described herein, researchers can confidently

verify the identity, purity, and critical properties of **2-Cyclopentylpropanoic acid**, enabling its effective use in advancing drug discovery and materials science.

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